![molecular formula C17H16ClN5OS B2374895 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 905798-02-9](/img/structure/B2374895.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This type of structure is commonly found in various pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is capable of forming hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,4-triazole ring operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound serves as a foundational structure for various synthetic pathways leading to antimicrobial agents. For instance, the synthesis of formazans from a Mannich base derived from a structurally similar compound demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests potential utility in developing new antimicrobial agents.
Antitumor Potential
Further research into derivatives of similar compounds has shown promise in antitumor applications. Specifically, N-substituted sulfanilamide derivatives underwent comprehensive study for their structural and antimicrobial properties, which provides a foundation for understanding the broader applicability of these compounds in medicinal chemistry, including potential antitumor applications (Lahtinen et al., 2014).
Antiexudative Properties
The exploration of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides has unveiled significant antiexudative properties. In animal models, some synthesized compounds exceeded the anti-exudative activity of reference drugs, indicating their potential as more effective therapeutic agents for controlling exudation in inflammatory diseases (Chalenko et al., 2019).
Structural and Vibrational Spectroscopic Studies
Structural elucidation and vibrational spectroscopic studies of related compounds provide insights into the molecular interactions and stability of these chemicals. Such analyses contribute to a deeper understanding of their potential biological activity and mechanisms of action. For example, research on the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide offers valuable information on its structural characteristics and potential biological interactions (Mary et al., 2022).
Future Directions
The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” and similar compounds could include further investigation into their synthesis, chemical reactions, and biological activities . This could lead to the discovery of new drug candidates .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , which is known to possess a wide range of pharmaceutical activities . .
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have low bioavailability if administered orally, but it may be more bioavailable if administered through other routes or formulated with appropriate excipients.
Result of Action
Given its structural similarity to other triazole derivatives, it may have a range of potential biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and other activities .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, its low water solubility may limit its efficacy in aqueous environments . Additionally, it should be stored at room temperature and should avoid contact with oxidizing agents and acidic substances for optimal stability .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRFEAIMHGIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
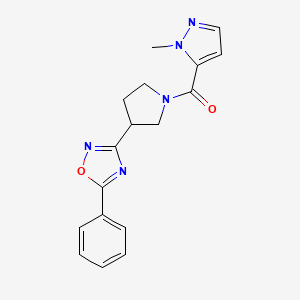
![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)
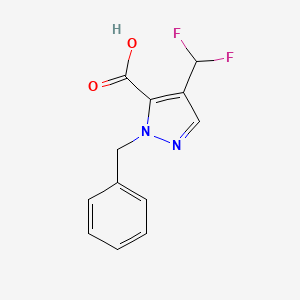
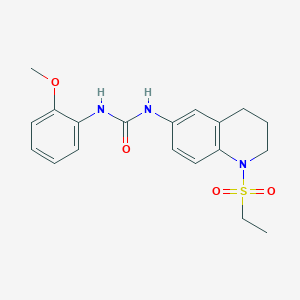
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)
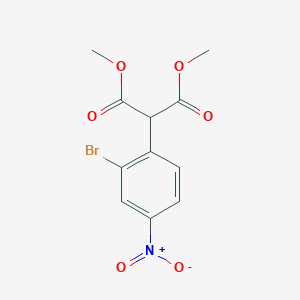
![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
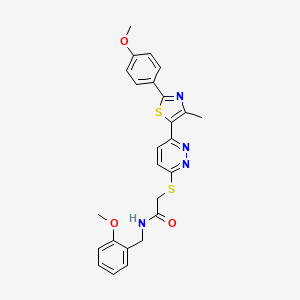
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)
